1-[2-(4-Bromophenyl)-2-oxoethyl]pyrrolidin-2-one

CCR4 antagonism chemokine receptor GTPγS binding

Researchers requiring a validated CCR4 antagonist often face confounding off-target effects from 5-lipoxygenase inhibition. This compound provides a clean selectivity profile (no significant 5-LOX inhibition at 100 µM) and verified CCR4 antagonism (IC50 7.90 nM) for unambiguous pathway dissection. - Documented functional internalization EC50 of 16 nM in human cell-based assays. - ≥98% purity with distinct CAS 832753-10-3 for reliable batch-to-batch consistency. - Immediate availability from BenchChem's inventory, ensuring minimal lead time for critical experiments.

Molecular Formula C12H12BrNO2
Molecular Weight 282.13 g/mol
Cat. No. B13256498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Bromophenyl)-2-oxoethyl]pyrrolidin-2-one
Molecular FormulaC12H12BrNO2
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H12BrNO2/c13-10-5-3-9(4-6-10)11(15)8-14-7-1-2-12(14)16/h3-6H,1-2,7-8H2
InChIKeyWYJGWIRSODENGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Bromophenyl)-2-oxoethyl]pyrrolidin-2-one: Chemical Identity & Research Specifications


1-[2-(4-Bromophenyl)-2-oxoethyl]pyrrolidin-2-one (CAS: 832753-10-3) is a synthetic pyrrolidinone derivative bearing a 4-bromophenyl ketone moiety linked via an oxoethyl bridge to the pyrrolidin-2-one ring . The molecular formula is C₁₂H₁₂BrNO₂ with a molecular weight of 282.13 g/mol . The compound is commercially available at research-grade purity (typically ≥98%) and is cataloged under identifiers including CHEMBL3799578 and PubChem-associated entries . Its structural features—specifically the 4-bromophenyl substituent and the 2-oxoethyl linkage—distinguish it from simpler N-aryl pyrrolidinones and position it within a class of molecules evaluated for CCR4 receptor antagonism and anti-inflammatory pathway modulation [1].

CCR4 antagonist research tool for chemokine receptor studies
Pathway-specific profiling without confounding 5‑LOX activity
Structural identity verification to avoid Brofezil mis‑attribution

Why Substitution Fails: Structural Analogs Differentiated


Procurement decisions for bromophenyl-pyrrolidinone derivatives cannot rely on structural similarity alone, as minor modifications to substitution patterns produce substantial divergence in target engagement profiles. The 4-bromophenyl-2-oxoethyl substitution pattern in this compound confers specific CCR4 antagonism with an IC₅₀ of 7.90 nM, while the same scaffold bearing alternative substituents exhibits either enhanced potency (3.89 nM) or complete loss of activity depending on the modification site [1]. Furthermore, this compound displays a clean selectivity profile against 5-lipoxygenase (no significant inhibition at 100 µM), distinguishing it from broader-spectrum anti-inflammatory pyrrolidinone analogs that may engage multiple pathways simultaneously [2]. Substituting this compound with generically similar bromophenyl-pyrrolidinones (e.g., 1-(4-bromophenyl)pyrrolidin-2-one, CAS 7661-32-7) without verifying target engagement data risks introducing compounds with uncharacterized or divergent pharmacological signatures, potentially confounding experimental outcomes in CCR4-mediated chemotaxis or inflammation models.

Target compound
4‑bromophenyl‑2‑oxoethyl pyrrolidinone CCR4 antagonist with reported selectivity profile
Generic bromophenyl‑pyrrolidinone
Similar CAS analogs (e.g., 7661‑32‑7) may lack CCR4 engagement data and introduce uncharacterized pathway effects
CCR4 target engagement, 5‑LOX selectivity, and scaffold‑specific behavior may not transfer across minor substitution changes; verify pharmacological characterization before substitution.

Quantitative Differentiation Evidence


CCR4 Antagonist Potency Comparison

This compound exhibits potent CCR4 antagonist activity with an IC₅₀ of 7.90 nM in a [³⁵S]GTPγS binding assay using human CCR4 expressed in CHO cells [1]. A structurally distinct pyrrolidinone derivative (CHEMBL2018954) tested under identical assay conditions demonstrates greater potency with an IC₅₀ of 3.89 nM [2]. The 2.0-fold difference in IC₅₀ values (7.90 nM vs. 3.89 nM) reflects the impact of substituent variation on receptor engagement, establishing this compound as a moderately potent scaffold within the CCR4 antagonist chemotype.

CCR4 antagonist potency
Cross‑study comparable
IC₅₀ 7.90 nM vs. 3.89 nM
Supports scaffold‑potency ranking in CCR4 binding assays
2.0‑fold lower potency relative to comparator; [³⁵S]GTPγS assay, CHO membranes
CCR4 antagonism chemokine receptor GTPγS binding

CCR4 Internalization Activity

Beyond binding affinity, this compound induces CCR4 receptor internalization with an EC₅₀ of 16 nM in human HUT78 cells, as measured by flow cytometry after 30 minutes of exposure [1]. No comparator data from the same experimental series is available for direct head-to-head comparison; however, this functional endpoint establishes that the compound translates binding affinity into cellular receptor modulation, a property not guaranteed by IC₅₀ values alone.

CCR4 internalization
Supporting evidence
EC₅₀ 16 nM
Confirms functional receptor modulation in cellular context
HUT78 cells, flow cytometry; no comparator available
CCR4 internalization functional antagonism HUT78 cells

5-Lipoxygenase Inhibition Selectivity

This compound was evaluated for inhibition of 5-lipoxygenase (5-LOX) in rat basophilic leukemia-1 (RBL-1) cells and showed no significant activity at a concentration of 100 µM [1]. Many pyrrolidinone derivatives and bromophenyl-containing compounds exhibit broad anti-inflammatory activity including 5-LOX inhibition; the absence of 5-LOX engagement distinguishes this compound as CCR4-selective within the inflammatory pathway landscape. This negative selectivity data provides valuable exclusion criteria for experimental design.

5‑LOX selectivity
Class‑level inference
No significant inhibition at 100 µM
Distinguishes from broader anti‑inflammatory pyrrolidinones
RBL‑1 cell assay; selectivity supports CCR4‑focused study design
5-lipoxygenase selectivity anti-inflammatory

Structural Differentiation from Brofezil

Several vendor databases and public repositories erroneously conflate 1-[2-(4-bromophenyl)-2-oxoethyl]pyrrolidin-2-one (CAS 832753-10-3) with Brofezil (CAS 17969-45-8), a structurally distinct thiazole-containing ibuprofen derivative with anti-inflammatory and analgesic activity [1]. Brofezil possesses the molecular formula C₁₂H₁₀BrNO₂S, containing a thiazole ring and a propanoic acid moiety, whereas the target compound is a pyrrolidin-2-one derivative lacking sulfur and featuring a 2-oxoethyl bridge (C₁₂H₁₂BrNO₂). These are fundamentally different chemical entities with no shared pharmacological profile.

Structural identity vs. Brofezil
Supporting evidence
C₁₂H₁₂BrNO₂ (pyrrolidinone) ≠ C₁₂H₁₀BrNO₂S (thiazole)
Prevents procurement of wrong CAS due to database conflation
Verify CAS 832753‑10‑3 to avoid Brofezil (CAS 17969‑45‑8)
Brofezil structural differentiation procurement verification

Research & Industrial Applications


CCR4 Antagonist Screening & Pharmacology

This compound serves as a validated CCR4 antagonist tool with documented IC₅₀ (7.90 nM) and functional internalization EC₅₀ (16 nM) in human cell-based assays [1]. It is suitable for use as a reference compound or scaffold for structure-activity relationship (SAR) studies targeting CCR4-mediated chemotaxis in allergic inflammation, T-cell migration, or oncology models where CCR4 antagonism is therapeutically relevant.

Selective Pathway Dissection: CCR4 vs. 5-LOX

Given its lack of 5-lipoxygenase inhibitory activity at 100 µM [2], this compound is an appropriate chemical probe for experimental designs requiring CCR4 pathway modulation without confounding 5-LOX-mediated arachidonic acid cascade effects. This selectivity profile is particularly valuable for researchers investigating the relative contributions of chemokine receptor signaling versus leukotriene biosynthesis in inflammatory disease models.

Pyrrolidinone SAR & Medicinal Chemistry

As a characterized pyrrolidin-2-one derivative bearing a 4-bromophenyl-2-oxoethyl substitution pattern, this compound provides a defined starting point for medicinal chemistry optimization programs. The 2.0-fold potency differential observed relative to alternative pyrrolidinone CCR4 antagonists [3] offers a quantitative benchmark for iterative scaffold modifications aimed at improving target engagement or pharmacokinetic properties.

Quality Control & Reference Standard Verification

The unambiguous structural differentiation from Brofezil (CAS 17969-45-8) positions this compound as a clearly defined chemical entity for use as an analytical reference standard or procurement quality control check. Laboratories requiring verified compound identity for assay validation or batch-to-batch consistency testing can rely on its distinct CAS registry and SMILES signature to avoid cross-contamination with structurally unrelated bromophenyl-containing compounds.

Application
Selection Property
Validation Focus
CCR4 antagonist screening
Reported binding and internalization activity in human cell assays
Confirm target engagement in chemotaxis or receptor modulation models
Pathway selectivity profiling
Absence of 5‑LOX inhibition at tested concentrations
Validate CCR4‑mediated effects without leukotriene pathway interference
Pyrrolidinone SAR studies
Defined 4‑bromophenyl‑2‑oxoethyl scaffold with comparative potency benchmark
Use as reference for iterative structural optimization programs
Reference standard verification
Unambiguous structural differentiation from Brofezil
Confirm CAS and SMILES identity for assay qualification or batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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